molecular formula C15H16ClNO B2894382 2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine CAS No. 1273997-18-4

2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine

Cat. No.: B2894382
CAS No.: 1273997-18-4
M. Wt: 261.75
InChI Key: WAVNJCYHNSLOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound features a benzyloxy group and a chlorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine typically involves the following steps:

    Starting Materials: Benzyl alcohol, 4-chlorobenzaldehyde, and ethanamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-2-phenylethanamine: Lacks the chlorophenyl group.

    2-(4-Chlorophenyl)ethanamine: Lacks the benzyloxy group.

    2-(Benzyloxy)-2-(4-fluorophenyl)ethanamine: Contains a fluorine atom instead of chlorine.

Uniqueness

2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine is unique due to the presence of both benzyloxy and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylmethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNJCYHNSLOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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